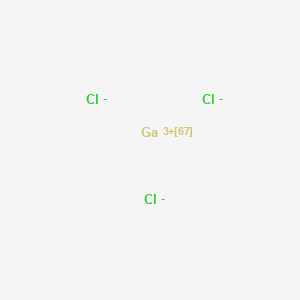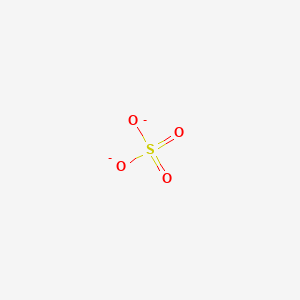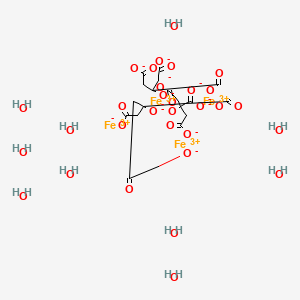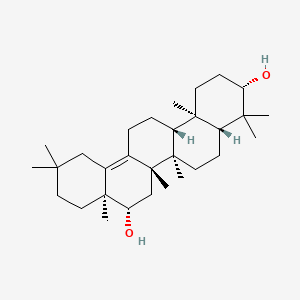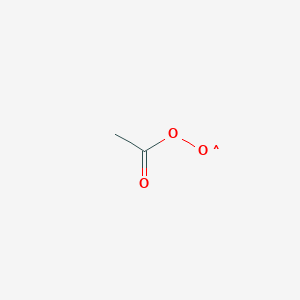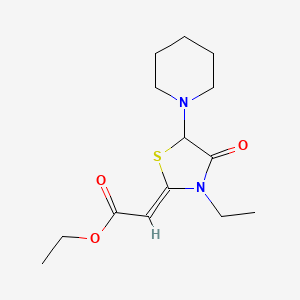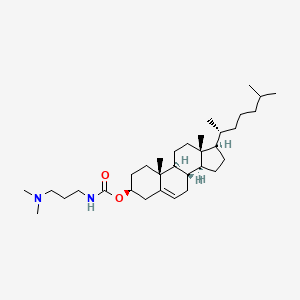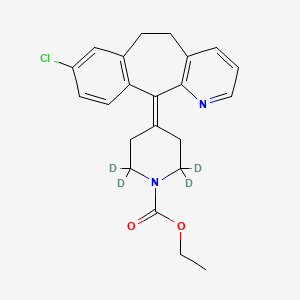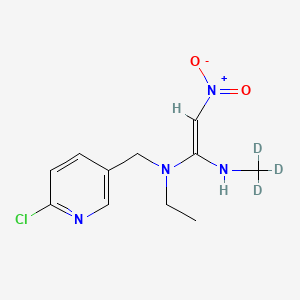
Nitenpyram-d3 (N-methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitenpyram-d3 is a deuterated form of nitenpyram, a neonicotinoid insecticide. It is primarily used as an internal standard for the quantification of nitenpyram in various analytical methods such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry . Nitenpyram itself is known for its effectiveness in controlling external parasites on pets and agricultural pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitenpyram-d3 involves the incorporation of deuterium atoms into the nitenpyram molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of nitenpyram-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Nitenpyram-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce nitro derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Nitenpyram-d3 is widely used in scientific research for various applications, including:
Chemistry: It serves as an internal standard in analytical chemistry for the quantification of nitenpyram.
Biology: It is used in studies involving the metabolism and degradation of nitenpyram in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nitenpyram.
Industry: It is used in quality control laboratories for the analysis of nitenpyram in commercial products
Mechanism of Action
Nitenpyram-d3, like nitenpyram, acts as an agonist of insect nicotinic acetylcholine receptors. It binds to these receptors in the central nervous system of insects, causing a disruption in neural signaling. This leads to paralysis and eventual death of the insect . The molecular targets involved are the nicotinic acetylcholine receptors, and the pathway includes the inhibition of neural transmission .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Thiamethoxam: A neonicotinoid insecticide used for similar purposes.
Acetamiprid: Another neonicotinoid with similar applications.
Uniqueness
Nitenpyram-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical methods. This allows for more accurate quantification and analysis of nitenpyram in various samples .
Properties
Molecular Formula |
C11H15ClN4O2 |
|---|---|
Molecular Weight |
273.73 g/mol |
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-2-nitro-1-N-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+/i2D3 |
InChI Key |
CFRPSFYHXJZSBI-UTYKQOGWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






